An In-depth Technical Guide on the Core Basic Properties of Ethyl 1H-benzo[d]imidazole-2-carboxylate
An In-depth Technical Guide on the Core Basic Properties of Ethyl 1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of ethyl 1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis protocols, and its role as a versatile scaffold in the generation of novel therapeutic agents.
Core Physicochemical Properties
Ethyl 1H-benzo[d]imidazole-2-carboxylate is a stable, white to off-white solid. Its core structure, featuring a fused benzene and imidazole ring system, imparts specific electronic and acid-base properties that are crucial for its biological activity and its utility as a synthetic intermediate.
Basicity and pKa
The basicity of ethyl 1H-benzo[d]imidazole-2-carboxylate is a key parameter influencing its pharmacokinetic and pharmacodynamic profiles. The imidazole moiety contains two nitrogen atoms, with the pyridine-type nitrogen (N3) being the primary site of protonation. The pKa of the conjugate acid of the benzimidazole ring is a critical determinant of the compound's ionization state at physiological pH.
Table 1: Physicochemical Properties of Ethyl 1H-benzo[d]imidazole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 190.20 g/mol | --INVALID-LINK-- |
| CAS Number | 1865-09-4 | --INVALID-LINK-- |
| Predicted pKa | 10.49 ± 0.10 | --INVALID-LINK--[1] |
| Melting Point | 212.7-213.7 °C | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General knowledge |
Experimental Protocols
The synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate and its subsequent derivatization are well-established processes in organic chemistry. Below are detailed methodologies for its synthesis and its conversion to biologically active carboxamides.
Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate
A common and efficient method for the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate involves the condensation of o-phenylenediamine with diethyl oxalate.
Protocol:
-
Reaction Setup: A mixture of o-phenylenediamine and a slight excess of diethyl oxalate is heated. The reaction can be performed neat or in a high-boiling point solvent such as ethylene glycol.
-
Heating: The reaction mixture is typically heated to a temperature of 140-160 °C for several hours.
-
Work-up: After cooling, the reaction mixture is treated with water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure ethyl 1H-benzo[d]imidazole-2-carboxylate.
Amidation for the Synthesis of Benzo[d]imidazole-2-carboxamides
Ethyl 1H-benzo[d]imidazole-2-carboxylate serves as a key starting material for the synthesis of a wide range of N-substituted benzo[d]imidazole-2-carboxamides, which have shown promising antitubercular activity.[2][3]
Protocol:
-
Reactants: Ethyl 1H-benzo[d]imidazole-2-carboxylate is reacted with a primary or secondary amine in the presence of a catalyst, such as ammonium chloride (NH₄Cl), in a suitable solvent like ethanol or in a solvent-free "all water" one-pot synthetic route.[3]
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the amidation reaction to completion.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography to afford the desired benzo[d]imidazole-2-carboxamide derivative.
Role in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Ethyl 1H-benzo[d]imidazole-2-carboxylate is a valuable building block for the synthesis of novel drug candidates, particularly in the fields of infectious diseases and oncology.
Antitubercular Activity
Derivatives of ethyl 1H-benzo[d]imidazole-2-carboxylate, specifically the benzo[d]imidazole-2-carboxamides, have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[2][3] The mechanism of action for some benzimidazole derivatives is proposed to involve the inhibition of essential mycobacterial enzymes, such as decaprenyl-phosphoryl-β-D-ribose 2'-oxidase (DprE1), which is involved in cell wall synthesis.
Anticancer Activity
The benzimidazole core is also a key pharmacophore in the development of anticancer agents. Derivatives synthesized from ethyl 1H-benzo[d]imidazole-2-carboxylate have been investigated for their potential to inhibit various cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Visualizations
Logical Relationship of Basicity
The basicity of the benzimidazole ring is influenced by the substituents on the aromatic system. The following diagram illustrates the logical relationship between the parent benzimidazole, a generic electron-donating group (EDG) substituted benzimidazole, and an electron-withdrawing group (EWG) substituted benzimidazole, such as ethyl 1H-benzo[d]imidazole-2-carboxylate.
Caption: Influence of substituents on the basicity of the benzimidazole ring.
Experimental Workflow: Synthesis and Derivatization for Antitubercular Screening
The following workflow diagram illustrates the key steps from the synthesis of ethyl 1H-benzo[d]imidazole-2-carboxylate to the screening of its derivatives for antitubercular activity.
Caption: Workflow for synthesis and antitubercular screening.
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical studies on antituberculosis activity of different benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.iitrpr.ac.in:8080 [dspace.iitrpr.ac.in:8080]
